PF-4950834

Vue d'ensemble

Description

PF-4950834 is a potent, selective, orally bioavailable, ATP-competitive rho kinase inhibitor. It has shown significant efficacy in inhibiting the activity of rho kinase isoforms ROCK2 and ROCK1, with IC50 values of 8.35 nM and 33.12 nM, respectively . This compound has been primarily studied for its anti-inflammatory properties and its ability to inhibit neutrophil migration .

Méthodes De Préparation

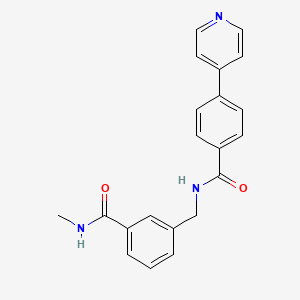

The synthetic route for PF-4950834 involves the preparation of N-methyl-3-{[(4-pyridin-4-ylbenzoyl)amino]methyl}benzamide. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for this compound have not been extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Analyse Des Réactions Chimiques

PF-4950834 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions may involve nucleophiles or electrophiles to replace specific functional groups within the compound.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Anti-inflammatory Applications

PF-4950834 has demonstrated significant anti-inflammatory properties that make it a candidate for treating inflammatory diseases. Key findings include:

- Inhibition in Preclinical Models : In preclinical studies, this compound effectively reduced paw swelling and mechanical hypersensitivity in models of arthritis and other inflammatory conditions. Its efficacy is attributed to the inhibition of key signaling pathways involving NF-κB and various protein kinases such as p38 MAPK .

- Potential for Chronic Inflammatory Diseases : Given its ability to modulate leukocyte infiltration and cytokine production, this compound is being explored for chronic inflammatory diseases such as rheumatoid arthritis and multiple sclerosis .

Cancer Research

The role of this compound extends into cancer research, where its effects on cell migration and proliferation are being investigated:

- Inhibition of Tumor Cell Migration : Studies have shown that this compound can inhibit the migration of cancer cells by disrupting Rho kinase signaling pathways. This property is particularly relevant in metastasis prevention .

- Combination Therapies : There is ongoing research into combining this compound with other therapeutic agents to enhance anti-cancer efficacy. For instance, its use alongside traditional chemotherapeutics may improve outcomes by targeting multiple pathways involved in tumor growth and spread .

Case Studies

Several case studies illustrate the effectiveness of this compound in various experimental settings:

Case Study 1: Inflammation Model

A study demonstrated that oral administration of this compound significantly reduced neutrophil infiltration and cytokine levels in a carrageenan-induced inflammation model. The results indicated a dose-dependent response with notable reductions in paw edema compared to control groups .

Case Study 2: Cancer Cell Migration

In vitro assays using various cancer cell lines revealed that this compound effectively inhibited cell migration induced by growth factors. This was measured using wound healing assays and transwell migration assays, showcasing its potential as an anti-metastatic agent .

Data Overview

The following table summarizes key findings related to the applications of this compound:

Mécanisme D'action

PF-4950834 exerts its effects by competitively inhibiting the ATP-binding site of rho kinase isoforms ROCK2 and ROCK1. This inhibition prevents the phosphorylation of downstream targets involved in cellular processes such as migration, adhesion, and inflammation . The molecular targets and pathways involved include the rhoA–rho kinase pathway, which plays a crucial role in the recruitment of cellular infiltrates to disease loci .

Comparaison Avec Des Composés Similaires

PF-4950834 is unique in its high selectivity and potency as a rho kinase inhibitor. Similar compounds include:

Y-27632: Another rho kinase inhibitor with lower selectivity and potency compared to this compound.

Fasudil: A rho kinase inhibitor used clinically for the treatment of cerebral vasospasm, but with a broader range of targets.

GSK269962: A potent rho kinase inhibitor with similar selectivity to this compound but different pharmacokinetic properties.

This compound stands out due to its high selectivity for ROCK2 and ROCK1 and its oral bioavailability, making it a valuable tool for research and potential therapeutic applications .

Propriétés

Numéro CAS |

1256264-62-6 |

|---|---|

Formule moléculaire |

C21H19N3O2 |

Poids moléculaire |

345.4 |

Nom IUPAC |

N-methyl-3-[[(4-pyridin-4-ylbenzoyl)amino]methyl]benzamide |

InChI |

InChI=1S/C21H19N3O2/c1-22-20(25)19-4-2-3-15(13-19)14-24-21(26)18-7-5-16(6-8-18)17-9-11-23-12-10-17/h2-13H,14H2,1H3,(H,22,25)(H,24,26) |

Clé InChI |

RDEQMEOWUFYGDZ-UHFFFAOYSA-N |

SMILES |

CNC(=O)C1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)C3=CC=NC=C3 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

PF-4950834; PF 4950834; PF4950834. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.